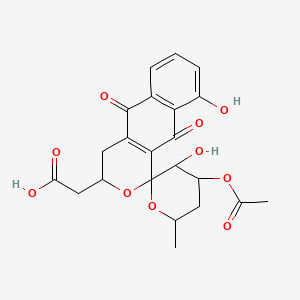
3-Chloro-4-ethoxybutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxybutan-1-OL is an organic compound with the molecular formula C6H13ClO2. It is a chlorinated alcohol with an ethoxy group attached to the fourth carbon of the butane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxybutan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the butane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the chlorination of butanol followed by etherification with ethanol under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethoxybutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated carbon can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybutanone.
Reduction: Formation of 4-ethoxybutan-1-ol.
Substitution: Formation of 3-azido-4-ethoxybutan-1-ol or 3-thio-4-ethoxybutan-1-ol.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethoxybutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethoxybutan-1-OL involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds with biological molecules, influencing their structure and function. The presence of the chlorine atom and ethoxy group enhances its reactivity and ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-butanol: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethoxybutan-1-ol: Lacks the chlorine atom, reducing its reactivity in substitution reactions.
3-Chloro-4-methoxybutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
3-Chloro-4-ethoxybutan-1-OL is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
59559-22-7 |
|---|---|
Fórmula molecular |
C6H13ClO2 |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H13ClO2/c1-2-9-5-6(7)3-4-8/h6,8H,2-5H2,1H3 |
Clave InChI |
ODPJEDQVYOCOKH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)


![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)



![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
